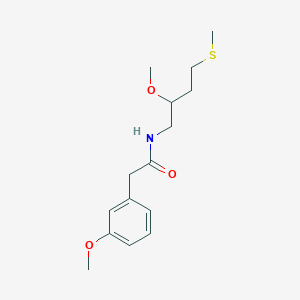
N-(2-Methoxy-4-methylsulfanylbutyl)-2-(3-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Methoxy-4-methylsulfanylbutyl)-2-(3-methoxyphenyl)acetamide, also known as MMBA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. MMBA belongs to the class of compounds known as fatty acid amides, which have been shown to have various physiological effects.
Mecanismo De Acción
The exact mechanism of action of N-(2-Methoxy-4-methylsulfanylbutyl)-2-(3-methoxyphenyl)acetamide is not fully understood, but it is thought to involve the activation of the endocannabinoid system. The endocannabinoid system is a complex signaling system that plays a role in regulating various physiological processes, including pain, inflammation, and mood.
Biochemical and Physiological Effects:
N-(2-Methoxy-4-methylsulfanylbutyl)-2-(3-methoxyphenyl)acetamide has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models, suggesting that it may have potential as a treatment for inflammatory and neuropathic pain conditions. It has also been found to have antioxidant properties, which may help protect against oxidative stress and cellular damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-Methoxy-4-methylsulfanylbutyl)-2-(3-methoxyphenyl)acetamide in lab experiments is that it is relatively easy to synthesize and purify. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on N-(2-Methoxy-4-methylsulfanylbutyl)-2-(3-methoxyphenyl)acetamide. One area of interest is its potential as a treatment for inflammatory lung diseases, such as acute respiratory distress syndrome (ARDS). Another area of interest is its potential as a treatment for chronic pain conditions, such as neuropathic pain. Further research is needed to fully understand the mechanism of action of N-(2-Methoxy-4-methylsulfanylbutyl)-2-(3-methoxyphenyl)acetamide and to determine its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of N-(2-Methoxy-4-methylsulfanylbutyl)-2-(3-methoxyphenyl)acetamide involves the reaction of 3-methoxyphenylacetic acid with 2-amino-4-methylthiobutanol in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then acetylated using acetic anhydride to yield N-(2-Methoxy-4-methylsulfanylbutyl)-2-(3-methoxyphenyl)acetamide.
Aplicaciones Científicas De Investigación
N-(2-Methoxy-4-methylsulfanylbutyl)-2-(3-methoxyphenyl)acetamide has been the subject of several scientific studies due to its potential therapeutic properties. One study found that N-(2-Methoxy-4-methylsulfanylbutyl)-2-(3-methoxyphenyl)acetamide has anti-inflammatory effects in a mouse model of acute lung injury, suggesting that it may have potential as a treatment for inflammatory lung diseases. Another study found that N-(2-Methoxy-4-methylsulfanylbutyl)-2-(3-methoxyphenyl)acetamide has analgesic effects in a rat model of neuropathic pain, suggesting that it may have potential as a treatment for chronic pain.
Propiedades
IUPAC Name |
N-(2-methoxy-4-methylsulfanylbutyl)-2-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3S/c1-18-13-6-4-5-12(9-13)10-15(17)16-11-14(19-2)7-8-20-3/h4-6,9,14H,7-8,10-11H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYKNPKWJQAYFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)NCC(CCSC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-methoxy-4-(methylsulfanyl)butyl]-2-(3-methoxyphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

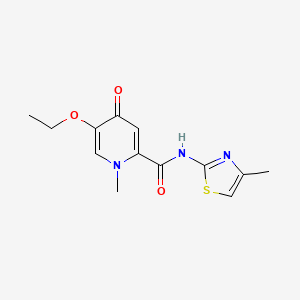
![3-[2-(methylamino)-1,3-thiazol-5-yl]-3-oxo-N-phenylpropanamide](/img/structure/B2427088.png)
![4-fluoro-3-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2427093.png)
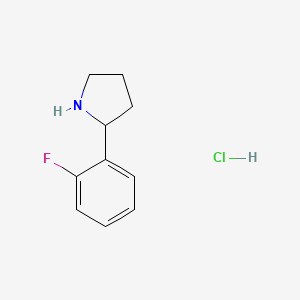
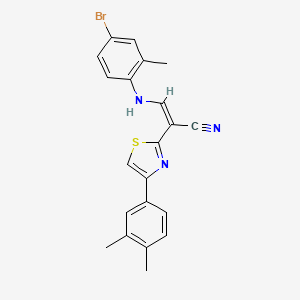
![3-[(4-Methylphenyl)methyl]-1-benzothiophene-2-carboxylic acid](/img/structure/B2427099.png)

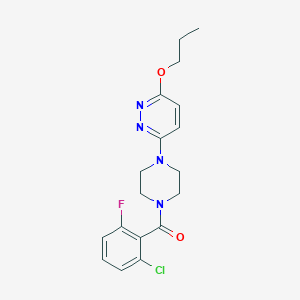
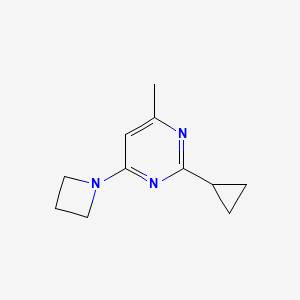
![5-(7-Azabicyclo[2.2.1]heptan-7-yl)-3-cyclopropyl-1,2,4-thiadiazole](/img/structure/B2427105.png)
![1-(3-methylbenzyl)-3-propylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2427106.png)
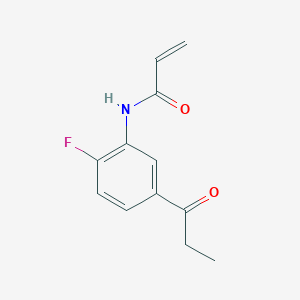
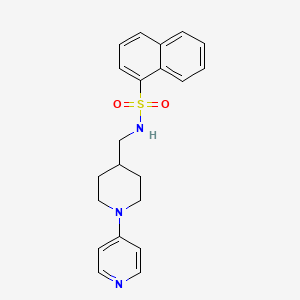
![(2S)-2-({2-azabicyclo[2.2.1]heptane-2-carbonyl}amino)propanoic acid](/img/structure/B2427110.png)